N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
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Overview
Description
N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an amine derivative. One common method is the reaction of phenyl isocyanate with 5-(propan-2-yl)-1,2-oxazol-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The phenyl or oxazole groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea include other urea derivatives with different substituents on the phenyl, oxazole, or isopropyl groups. Examples include:
- N-Phenyl-N’-[5-(methyl)-1,2-oxazol-3-yl]urea
- N-Phenyl-N’-[5-(ethyl)-1,2-oxazol-3-yl]urea
- N-Phenyl-N’-[5-(tert-butyl)-1,2-oxazol-3-yl]urea
Uniqueness
The uniqueness of N-Phenyl-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group and oxazole ring, in particular, may enhance its stability, reactivity, and potential biological activity compared to other similar compounds.
Properties
CAS No. |
55807-75-5 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-phenyl-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)11-8-12(16-18-11)15-13(17)14-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,14,15,16,17) |
InChI Key |
GBZFWBSYUHTLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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